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Compound of Interest

Compound Name:
1,4-dimethyl-1H-pyrazole-3-

sulfonamide

CAS No.: 2109755-40-8

Cat. No.: B2446763 Get Quote

Executive Summary & Rationale
The resurgence of antimicrobial resistance (AMR) necessitates the evolution of privileged

scaffolds. Sulfonamides ("sulfa drugs") historically revolutionized medicine by targeting the

bacterial folate pathway.[1][2] However, widespread resistance limits their current utility.

This guide details the development of Pyrazole Sulfonamides—hybrid molecules that fuse the

bioactive pyrazole ring with the sulfonamide pharmacophore. This combination offers two

distinct advantages:

Bioisosterism: The pyrazole ring acts as a robust linker that modulates lipophilicity (

), enhancing cell membrane penetration.

Synergistic Binding: The hybrid structure can exploit secondary binding pockets within the

Dihydropteroate Synthase (DHPS) enzyme, potentially overcoming mutations that render

traditional sulfonamides ineffective.

Strategic Design: The Pharmacophore
Effective design relies on Structure-Activity Relationship (SAR) logic.[3] The pyrazole-

sulfonamide hybrid mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS.
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SAR Design Principles
The Warhead (

): Must remain unsubstituted or mono-substituted to maintain hydrogen bonding with DHPS
active site residues (typically Ser/Thr).

The Linker (Pyrazole): Substitutions at positions C-3 and C-5 (e.g.,

,

) control steric fit and electronic distribution.

The Tail (Aryl/Heteroaryl): An aromatic system attached to the pyrazole

position enhances hydrophobic interactions within the enzyme pocket.

Protocol A: Chemical Synthesis
Objective: Synthesize

-(1,3-diphenyl-1H-pyrazol-5-yl)benzenesulfonamide derivatives via nucleophilic substitution.

Reagents & Equipment[6][7]
Reactants: 5-amino-1,3-diphenylpyrazole (Nucleophile), substituted Benzenesulfonyl

chlorides (Electrophile).

Catalyst/Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (

).

Solvent: Dichloromethane (DCM) or anhydrous THF.

Monitoring: TLC plates (Silica gel 60

).

Step-by-Step Methodology
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Preparation: Dissolve 1.0 equivalent of the amino-pyrazole derivative in anhydrous DCM (10

mL/g) under an inert atmosphere (

).

Activation: Add 1.2 equivalents of Pyridine. Cool the mixture to

in an ice bath.

Addition: Dropwise add 1.1 equivalents of the appropriate benzenesulfonyl chloride

dissolved in DCM. Critical: Slow addition prevents exothermic side reactions.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–8 hours. Monitor

consumption of the amine by TLC (Eluent: Hexane/EtOAc 7:3).

Workup:

Wash the organic layer with 1N HCl (to remove pyridine).

Wash with saturated

(to remove unreacted sulfonyl chloride).

Dry over anhydrous

and evaporate under reduced pressure.

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
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Figure 1: Synthetic workflow for the condensation of amino-pyrazoles with sulfonyl chlorides.
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Protocol B: Biological Evaluation (CLSI M07)
Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution.

This protocol adheres to CLSI M07 standards [1].

Materials
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Strains:S. aureus (ATCC 29213), E. coli (ATCC 25922).

Indicator: Resazurin (Alamar Blue) for visual endpoint confirmation (optional but

recommended for R&D).

Experimental Procedure
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard.

Dilute 1:100 in CAMHB to achieve

CFU/mL.

Compound Dilution: Dissolve the pyrazole sulfonamide in DMSO. Prepare serial 2-fold

dilutions in a 96-well microtiter plate. Final well volume: 100 µL.

Note: Ensure final DMSO concentration is

to avoid solvent toxicity.

Inoculation: Add 10 µL of the bacterial suspension to each well (Final inoculum:

CFU/mL).

Controls:

Growth Control: Bacteria + Broth + DMSO (No drug).

Sterility Control: Broth only.

Reference: Sulfamethoxazole (Standard).
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Incubation: Incubate at

for 16–20 hours in ambient air.

Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

[4]

Data Reporting Template
Compound ID R-Group (C-3) R-Group (N-1)

MIC S. aureus
(µg/mL)

MIC E. coli
(µg/mL)

PZ-01 Phenyl 64 >128

PZ-02 4-F-Phenyl 8 32

Sulfamethoxazol

e
N/A N/A 32 16

Interpretation: Compound PZ-02 shows superior potency against Gram-positives due to the

electron-withdrawing trifluoromethyl group enhancing lipophilicity.

Mechanism of Action: Folate Pathway Inhibition
To validate the mechanism, one must understand the target.[2] Pyrazole sulfonamides act as

competitive inhibitors of Dihydropteroate Synthase (DHPS).[1]

The Pathway Logic
Substrate: Bacteria require p-aminobenzoic acid (PABA) to synthesize folate (essential for

DNA/RNA synthesis).[5][1]

Competition: The sulfonamide moiety (

) is a structural bioisostere of the PABA carboxylate ion (

).

Inhibition: The drug binds to the DHPS active site, preventing PABA from condensing with

Dihydropterin Pyrophosphate (DHPP).
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Dead-End: This halts the production of Dihydropteroate, starving the bacteria of folate [2].

Pathway Visualization
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Figure 2: Competitive inhibition of DHPS by Pyrazole Sulfonamides within the bacterial folate

biosynthesis pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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